3-amino-6-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminothiophene with substituted benzaldehydes under acidic conditions to form the thieno[2,3-b]pyridine core. This intermediate is then subjected to further reactions, such as amination and acylation, to introduce the amino and carboxamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include various substituted thienopyridines, which can be further functionalized for specific applications.
Scientific Research Applications
3-amino-6-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It shows promise as a lead compound for the development of new drugs, particularly in cancer therapy.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-amino-6-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. In cancer therapy, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent downstream signaling.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide:
6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles: Another related compound with a different core structure but similar functional groups.
Uniqueness
3-amino-6-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H21N3O2S |
---|---|
Molecular Weight |
403.5g/mol |
IUPAC Name |
3-amino-6-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H21N3O2S/c1-14-3-5-15(6-4-14)13-25-22(27)21-20(24)18-11-12-19(26-23(18)29-21)16-7-9-17(28-2)10-8-16/h3-12H,13,24H2,1-2H3,(H,25,27) |
InChI Key |
SGFQUGPMDXRHQI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)OC)N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
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